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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

Cat. No.: B113230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-formylbenzonitrile (C₈H₄BrNO), a key intermediate in pharmaceutical synthesis.

The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for 3-Bromo-4-
formylbenzonitrile. This data is crucial for the structural elucidation and purity assessment of

the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~10.2 s - 1H
H-C=O

(Aldehyde)

~8.1 d ~1.5 1H H-2

~7.9 dd ~8.0, ~1.5 1H H-6

~7.8 d ~8.0 1H H-5

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-

formylbenzonitrile and other substituted benzaldehydes.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~190 C=O (Aldehyde)

~138 C-4

~137 C-6

~134 C-2

~130 C-5

~125 C-3 (C-Br)

~117 C≡N (Nitrile)

~114 C-1

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.
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Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~2230 Strong C≡N Stretch (Nitrile)

~1700 Strong C=O Stretch (Aldehyde)

~1600, ~1475 Medium-Strong Aromatic C=C Stretch

~1200-1000 Medium In-plane C-H Bending

~900-675 Strong Out-of-plane C-H Bending

~700-500 Medium-Strong C-Br Stretch

Table 4: Mass Spectrometry Data (Predicted)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

211/209 High

[M]⁺ (Molecular ion peak,

showing bromine isotope

pattern)

210/208 Moderate [M-H]⁺

182/180 Moderate [M-CHO]⁺

129 Low [M-Br]⁺

102 Moderate [C₇H₄N]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity. The monoisotopic mass of 3-Bromo-4-formylbenzonitrile is

208.94763 Da.[1]
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-formylbenzonitrile in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Bromo-4-formylbenzonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the powder into a pellet-forming die and press it under high pressure (8-10 tons)

using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This

method is known to produce characteristic fragmentation patterns that aid in structural

elucidation.[2]

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40

to 300.

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic

isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity

separated by 2 m/z units). Analyze the major fragment ions to deduce the structure of the

molecule.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the key

structural features of 3-Bromo-4-formylbenzonitrile relevant to its spectroscopic signatures.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Bromo-4-formylbenzonitrile

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

3-Bromo-4-formylbenzonitrile

Expected Spectroscopic Signals

Aldehyde (-CHO)
¹H: ~10.2 ppm (s)

¹³C: ~190 ppm
IR: ~1700 cm⁻¹ (C=O), ~2850, 2750 cm⁻¹ (C-H)

Nitrile (-C≡N)
¹³C: ~117 ppm
IR: ~2230 cm⁻¹

Aromatic Ring
¹H: ~7.8-8.1 ppm

¹³C: ~114-138 ppm
IR: ~1600, 1475 cm⁻¹ (C=C)

Bromo (-Br)
MS: M/M+2 isotope pattern

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b113230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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